molecular formula C17H25ClN2O3S B6917429 N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1-(oxolan-3-yl)methanesulfonamide

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1-(oxolan-3-yl)methanesulfonamide

Cat. No.: B6917429
M. Wt: 372.9 g/mol
InChI Key: YQSUDDTVYWTAAL-UHFFFAOYSA-N
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Description

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1-(oxolan-3-yl)methanesulfonamide is a complex organic compound that features a piperidine ring, a chlorophenyl group, and an oxolane ring

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1-(oxolan-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3S/c18-16-3-1-14(2-4-16)11-20-8-5-17(6-9-20)19-24(21,22)13-15-7-10-23-12-15/h1-4,15,17,19H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSUDDTVYWTAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)CC2CCOC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1-(oxolan-3-yl)methanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the piperidine derivative.

    Attachment of the Oxolane Ring: The oxolane ring is attached through a nucleophilic addition reaction, where an oxolane derivative reacts with the intermediate compound.

    Formation of the Methanesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1-(oxolan-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorophenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1-(oxolan-3-yl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1-(oxolan-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1-(oxolan-3-yl)methanesulfonamide: shares structural similarities with other piperidine derivatives and sulfonamide compounds.

    4-chlorophenylpiperidine derivatives: These compounds have similar pharmacological profiles and are studied for their therapeutic potential.

    Oxolane-containing sulfonamides: These compounds are investigated for their chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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